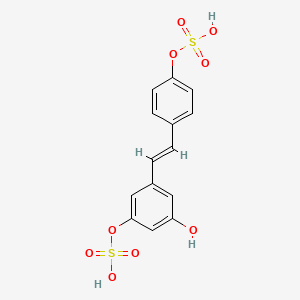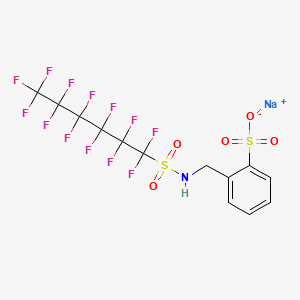
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a tridecafluorohexyl group, a sulfonyl group, and a benzenesulfonic acid moiety. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps:
Formation of Tridecafluorohexyl Sulfonyl Chloride: This step involves the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride.
Amination: The tridecafluorohexyl sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.
Sulfonation: The sulfonamide is further reacted with benzenesulfonic acid under controlled conditions to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it useful in the preparation of biological samples for analysis.
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. Its stability and resistance to degradation make it a promising candidate for encapsulating and delivering therapeutic agents.
Industry
In industrial applications, this compound is used as a surfactant in various formulations, including cleaning agents and coatings
Mécanisme D'action
The mechanism of action of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and other biomolecules, affecting their structure and function. The tridecafluorohexyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Benzenesulfonic acid: A simpler analog used in various industrial applications.
Perfluorooctanesulfonic acid: Known for its use in surfactants and its environmental persistence.
Uniqueness
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of a highly fluorinated alkyl group and a sulfonyl group. This combination imparts exceptional chemical stability and resistance to degradation, making it valuable in applications where stability under harsh conditions is required.
Propriétés
Numéro CAS |
68299-21-8 |
|---|---|
Formule moléculaire |
C13H7F13NNaO5S2 |
Poids moléculaire |
591.3 g/mol |
Nom IUPAC |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C13H8F13NO5S2.Na/c14-8(15,10(18,19)12(22,23)24)9(16,17)11(20,21)13(25,26)34(31,32)27-5-6-3-1-2-4-7(6)33(28,29)30;/h1-4,27H,5H2,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
CBPJEOWQPIKXNL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)




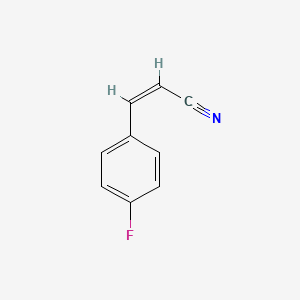
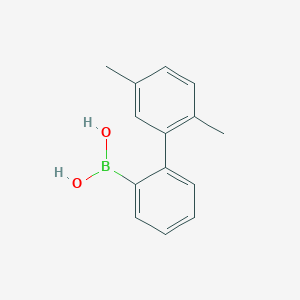
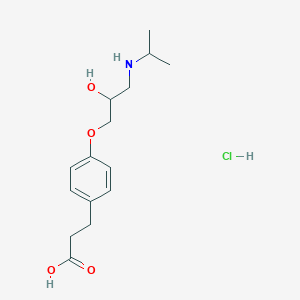
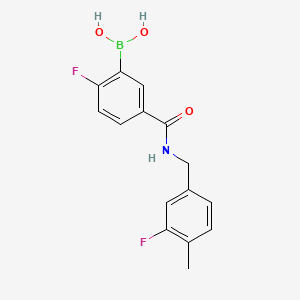
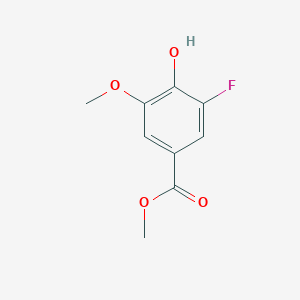
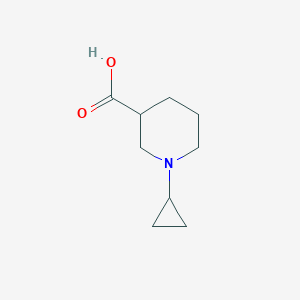
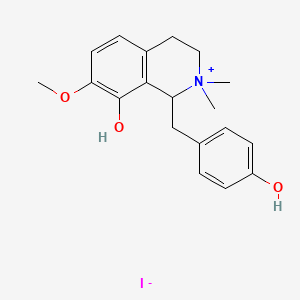
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
